3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid
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Overview
Description
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid is a chemical compound with the molecular formula C19H24O3Si and a molecular weight of 328.48 g/mol . It is known for its use as a protecting group in organic synthesis, particularly for alcohols . The compound is characterized by its stability and resistance to acidic hydrolysis, making it valuable in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid typically involves the reaction of tert-butyldiphenylsilyl chloride with 3-hydroxypropanoic acid in the presence of a base such as pyridine or 2,6-lutidine . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the hydroxyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid exerts its effects involves the formation of a stable silyl ether linkage with hydroxyl groups. This protects the hydroxyl group from unwanted reactions, allowing selective transformations to occur elsewhere in the molecule . The tert-butyldiphenylsilyl group is resistant to acidic hydrolysis, providing stability under various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl chloride: A smaller silyl protecting group, less stable under acidic conditions.
Triisopropylsilyl chloride: A bulkier silyl protecting group, offering higher stability but more challenging to introduce.
Uniqueness
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid is unique due to its balance of stability and reactivity. It provides robust protection for hydroxyl groups while being relatively easy to introduce and remove under mild conditions . This makes it a valuable tool in complex organic syntheses where selective protection and deprotection are crucial .
Properties
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-14-18(20)21,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCLRMHYSJYSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310409-17-7 |
Source
|
Record name | 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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